N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)11-24(21,22)18-14-6-5-13-7-8-19(15(13)10-14)17(20)16-4-3-9-23-16/h3-6,9-10,12,18H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMDBALFEBCBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of indole compounds, including sulfonamides, can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that similar indole-based sulfonamides effectively induce apoptosis in various cancer cell lines, suggesting a pathway for therapeutic development against malignancies .
Inhibition of Enzymatic Activity
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide has been investigated for its ability to inhibit certain enzymes linked to disease processes. For example, sulfonamide derivatives are known to inhibit carbonic anhydrases, which are implicated in conditions such as glaucoma and edema. This inhibition can lead to decreased intraocular pressure, providing a potential therapeutic angle for ocular diseases .
Pharmacology
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research indicates that indole derivatives possess activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators . This suggests potential use in conditions such as arthritis and inflammatory bowel disease.
Materials Science
Polymer Chemistry
In materials science, the incorporation of this sulfonamide into polymer matrices has been explored for creating smart materials with responsive properties. The functional groups present allow for interactions that can enhance the mechanical properties and thermal stability of polymers .
Nanotechnology Applications
The compound's unique structure also makes it suitable for applications in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with specific surface functionalities that enhance drug delivery systems or catalysis .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Enzyme inhibition | Inhibits carbonic anhydrases | |
| Pharmacology | Antimicrobial agent | Disrupts bacterial cell wall synthesis |
| Anti-inflammatory effects | Modulates cytokine production | |
| Materials Science | Polymer enhancement | Improves mechanical properties |
| Nanoparticle synthesis | Enhances drug delivery systems |
Case Studies
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of indole-based sulfonamides demonstrated their efficacy against breast cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains. The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Motesanib (AMG 706)
Structure: N-(3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide . Key Similarities:
- Shared dihydroindole core.
- Substitution at the 6-position with a heterocyclic group (pyridine carboxamide in Motesanib vs. sulfonamide in the target compound).
Key Differences : - Motesanib incorporates a pyridine carboxamide, while the target compound features a sulfonamide and a furan-2-carbonyl group.
- Motesanib’s 3,3-dimethyl group on the indole may enhance metabolic stability compared to the furan-carbonyl substituent in the target compound.
Pharmacological Data :
JNJ5207787
Structure: N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide . Key Similarities:
- Dihydroindole scaffold.
- Substitution at the 6-position with a sulfonamide-like acrylamide group.
Key Differences : - JNJ5207787 includes a piperidinyl-acrylamide side chain, which may confer distinct binding kinetics compared to the sulfonamide in the target compound.
- The 3-cyano-phenyl group in JNJ5207787 could enhance hydrophobic interactions absent in the furan-carbonyl group of the target.
Preparation Methods
Nitro Reduction Route
Procedure :
-
Starting material : 6-Nitroindoline (1.0 equiv) is dissolved in ethanol.
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Reduction : Catalytic hydrogenation under H₂ (1 atm) with 10% Pd/C (5 mol%) at 25°C for 12 hours.
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Workup : Filtration through Celite and solvent evaporation yields 6-aminoindoline as a pale yellow solid (yield: 92%).
Key Data :
-
¹H NMR (400 MHz, CDCl₃): δ 6.65 (d, J = 8.2 Hz, 1H), 6.52 (s, 1H), 6.34 (d, J = 8.2 Hz, 1H), 3.55 (t, J = 8.5 Hz, 2H), 2.95 (t, J = 8.5 Hz, 2H), 1.85 (s, 2H, NH₂).
Synthesis of Intermediate B: 1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-amine
Acylation of the indoline nitrogen with furan-2-carbonyl chloride is critical.
Acylation Protocol
Conditions :
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Base : Pyridine (2.0 equiv) to scavenge HCl.
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Reagents : Furan-2-carbonyl chloride (1.2 equiv) added dropwise to 6-aminoindoline.
Optimization :
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Catalyst : Fe₃O₄-DIPA nanoparticles (5 mol%) in solvent-free conditions improve yield to 98%.
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Reaction Time : 6 hours at 25°C.
Characterization :
Synthesis of Intermediate C: 2-Methylpropane-1-sulfonyl Chloride
Chlorosulfonation of 2-Methylpropan-1-ol
Procedure :
-
Reaction : 2-Methylpropan-1-ol (1.0 equiv) reacts with chlorosulfonic acid (3.0 equiv) in DCM at −10°C.
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Quenching : Ice-cold water added cautiously, followed by extraction with DCM.
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Yield : 78% after distillation (bp 85–87°C).
Safety Note : Exothermic reaction requires strict temperature control.
Final Coupling: Sulfonamide Formation
The key step involves nucleophilic substitution of Intermediate B with Intermediate C.
Standard Sulfonylation
Conditions :
-
Base : NaHCO₃ (2.5 equiv).
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Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (5 mol%) for enhanced reactivity.
-
Procedure : Intermediate B (1.0 equiv) and Intermediate C (1.5 equiv) stirred at 20°C for 48 hours under N₂.
Yield : 64% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Green Chemistry Approach
Conditions :
-
Catalyst : ZnO nanoparticles (10 mol%) under solvent-free conditions.
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Temperature : 60°C for 4 hours.
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Yield : 89% with >99% purity by HPLC.
Comparative Analysis of Methods
| Parameter | Standard Method | Green Method |
|---|---|---|
| Yield | 64% | 89% |
| Reaction Time | 48 hours | 4 hours |
| Solvent | THF/H₂O | Solvent-free |
| Catalyst | Pd/Cu | ZnO nanoparticles |
| Environmental Impact | Moderate | Low |
The green method outperforms traditional approaches in efficiency and sustainability.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic routes are recommended for N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide, and what are the critical reaction conditions?
The compound can be synthesized via multi-step protocols involving:
- Step 1: Alkylation of the indole nitrogen using furan-2-carbonyl chloride under basic conditions (e.g., NaOH/DMF at 60°C) to form the 1-(furan-2-carbonyl)-2,3-dihydro-1H-indole intermediate .
- Step 2: Sulfonamide coupling at the indole 6-position using 2-methylpropane-1-sulfonyl chloride. This step typically employs triethylamine or N,N-diisopropylethylamine in methylene chloride under reflux .
- Critical conditions: Strict temperature control (e.g., reflux for 12–24 hours) and anhydrous solvents to prevent hydrolysis of the sulfonyl chloride .
Q. How is the purity of this compound assessed, and what analytical techniques are employed?
- High-Performance Liquid Chromatography (HPLC): Used with UV detection (λ = 210–254 nm) to quantify impurities (<0.5% total) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).
- 1H/13C NMR: Validates structural integrity, with attention to dihydroindole proton environments (δ 3.0–4.0 ppm for CH2 groups) and furan carbonyl signals (δ 160–170 ppm) .
Advanced Research Questions
Q. What strategies resolve diastereoselectivity in the synthesis of this compound?
- Chiral auxiliaries: Use of (S)- or (R)-configured amines during sulfonamide coupling to induce stereochemical control .
- Computational modeling: Density Functional Theory (DFT) predicts transition-state energies to optimize reaction conditions for desired stereoisomers .
- Case study: Diastereoselective imine-anhydride reactions (e.g., Castagnoli-Cushman reaction) achieve >90% enantiomeric excess (ee) in related sulfonamide systems .
Q. How do structural modifications at the sulfonamide moiety impact biological activity, and what computational models support these findings?
- Modifications tested:
- Substituents on the sulfonamide nitrogen (e.g., cyclopropane, isopropyl) alter binding affinity to target proteins .
- Trifluoromethyl groups enhance metabolic stability but may reduce solubility .
Q. What contradictions exist in reported biological activity data, and how can they be addressed methodologically?
- Observed discrepancies: Variability in IC50 values (e.g., 10 nM vs. 500 nM) across studies for kinase inhibition .
- Resolution strategies:
- Standardize assay conditions (e.g., ATP concentration, pH).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Cross-validate with orthogonal methods (e.g., surface plasmon resonance) .
Methodological Challenges and Solutions
Q. What challenges arise in characterizing the furan-indole carbonyl interaction, and how are they mitigated?
- Challenge: Overlapping signals in NMR (e.g., furan carbonyl vs. indole aromatic protons) .
- Solution: Use 2D NMR techniques (HSQC, HMBC) to resolve coupling patterns and confirm connectivity .
Q. How are reaction intermediates stabilized during large-scale synthesis?
- Key intermediates: The 1-(furan-2-carbonyl)-2,3-dihydro-1H-indole intermediate is prone to oxidation.
- Stabilization methods:
- Purge reaction vessels with inert gas (N2/Ar).
- Add radical inhibitors (e.g., BHT) during prolonged reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
